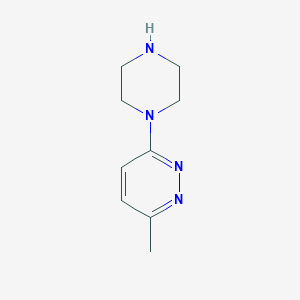

3-Methyl-6-piperazin-1-ylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-6-piperazin-1-ylpyridazine is a heterocyclic organic compound with the molecular formula C10H14N4. . It features a pyridazine ring substituted with a methyl group at the 3-position and a piperazine ring at the 6-position.

Métodos De Preparación

The synthesis of 3-Methyl-6-piperazin-1-ylpyridazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting intermediate is then deprotected and cyclized to form the desired piperazine derivative .

Análisis De Reacciones Químicas

3-Methyl-6-piperazin-1-ylpyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Antitubercular Activity

One of the notable applications of 3-Methyl-6-piperazin-1-ylpyridazine derivatives is in the development of anti-tubercular agents. Research has shown that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Key Findings:

- A study designed and synthesized a series of compounds related to this compound, evaluating their efficacy against M. tuberculosis H37Ra.

- Compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 µM, indicating their potential as effective anti-tubercular agents .

| Compound | IC50 (µM) | IC90 (µM) |

|---|---|---|

| 6a | 1.35 | 3.73 |

| 6e | 2.18 | 4.00 |

| 7e | - | - |

Inhibition of Enzymatic Activity

This compound derivatives have been investigated for their ability to inhibit various enzymes, including monoamine oxidase (MAO) and dCTP pyrophosphatase 1.

Monoamine Oxidase Inhibition:

- A related compound showed potent inhibition of MAO-B with an IC50 value of 0.013 µM, suggesting its potential in treating neurodegenerative diseases such as Alzheimer’s .

dCTP Pyrophosphatase Inhibition:

- Derivatives have been identified as novel inhibitors of human dCTP pyrophosphatase 1, demonstrating promising results in cellular assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds derived from this compound.

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |

| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |

| Piperazine | Essential | - | Provides structural stability |

Cytotoxicity Studies

Cytotoxicity assessments have shown that derivatives of this compound exhibit low cytotoxicity, making them suitable candidates for further therapeutic development.

Findings:

- In studies using L929 fibroblast cells, related derivatives displayed IC50 values significantly higher than those considered toxic, indicating a favorable therapeutic index .

Central Nervous System Penetration

Research indicates that certain piperazinyl derivatives can penetrate the central nervous system effectively, which is critical for developing treatments for CNS disorders.

Key Insights:

Mecanismo De Acción

The mechanism of action of 3-Methyl-6-piperazin-1-ylpyridazine involves its interaction with various molecular targets. The pyridazine ring is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.

Comparación Con Compuestos Similares

3-Methyl-6-piperazin-1-ylpyridazine can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share a similar core structure but differ in their substituents and biological activities . For example:

Pyridazinone: Known for its anti-inflammatory and anticancer properties.

Pyridazine-based drugs: Used in various therapeutic applications, including cardiovascular and antimicrobial treatments.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Methyl-6-piperazin-1-ylpyridazine is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H14N4 and features a pyridazine ring substituted with a methyl group at the 3-position and a piperazine ring at the 6-position. This unique structure contributes to its diverse biological activities.

Enzyme Interactions

The compound interacts with various enzymes, influencing metabolic pathways. For example, it has been shown to modulate the activity of stearoyl-CoA desaturase-1 (SCD1), an enzyme critical for fatty acid metabolism. Inhibition of SCD1 by derivatives of piperazin-1-ylpyridazine has been associated with improved metabolic profiles in rodent models, including reduced weight gain and lower triglyceride levels .

Cellular Effects

This compound affects cellular processes such as proliferation and differentiation by modulating cell signaling pathways. Its influence on gene expression suggests potential applications in treating metabolic disorders and cancers .

The mechanism of action primarily involves binding interactions with specific biomolecules, leading to either inhibition or activation of enzymatic functions. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins .

Case Studies

- Inhibition of SCD1 : A study demonstrated that a derivative of this compound exhibited an IC50 value of 14 nM against mSCD1 in vitro, indicating potent inhibitory activity. In vivo studies showed an effective dose (ED50) of 0.8 mg/kg that significantly reduced weight gain in rodents .

- Metabolic Stability : Research on a series of piperazin-1-ylpyridazines revealed that modifications to the structure could enhance metabolic stability by over 50-fold, demonstrating the importance of structure-metabolism relationships in drug design .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Target Enzyme | IC50 (nM) | In Vivo Efficacy |

|---|---|---|---|

| This compound | SCD1 | 14 | ED50 = 0.8 mg/kg |

| Pyridazinone | Various | Varies | Anti-inflammatory effects |

| Other Piperazine Derivatives | dCTP Pyrophosphatase | Varies | Potential cancer therapies |

Propiedades

IUPAC Name |

3-methyl-6-piperazin-1-ylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-2-3-9(12-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRHTFKXROTZLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640507 |

Source

|

| Record name | 3-Methyl-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219635-87-7 |

Source

|

| Record name | 3-Methyl-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.